4-(Cyclopropylcarbonyl)piperazin-2-one

Fragment-based drug discovery Lead optimisation Physicochemical profiling

4‑(Cyclopropylcarbonyl)piperazin‑2‑one (CAS 500201‑52‑5; MF C₈H₁₂N₂O₂; MW 168.19 g·mol⁻¹) is a densely functionalised piperazin‑2‑one featuring an N‑cyclopropylcarbonyl substituent [REFS‑1]. The scaffold is a privileged fragment in medicinal chemistry: the piperazin‑2‑one core appears in late‑stage clinical candidates targeting PARP (olaparib) [REFS‑2], late sodium current (INa) [REFS‑3], and bacterial fatty‑acid biosynthesis [REFS‑4], while the cyclopropylcarbonyl motif is a recognised pharmacokinetic handle that reduces oxidative metabolism and modulates target affinity [REFS‑5].

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 500201-52-5
Cat. No. B2427456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylcarbonyl)piperazin-2-one
CAS500201-52-5
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESC1CC1C(=O)N2CCNC(=O)C2
InChIInChI=1S/C8H12N2O2/c11-7-5-10(4-3-9-7)8(12)6-1-2-6/h6H,1-5H2,(H,9,11)
InChIKeyXEVBFLZVEFLEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylcarbonyl)piperazin-2-one (CAS 500201‑52‑5): Procurement‑Grade Profile of a Strategic Heterocyclic Building Block


4‑(Cyclopropylcarbonyl)piperazin‑2‑one (CAS 500201‑52‑5; MF C₈H₁₂N₂O₂; MW 168.19 g·mol⁻¹) is a densely functionalised piperazin‑2‑one featuring an N‑cyclopropylcarbonyl substituent [REFS‑1]. The scaffold is a privileged fragment in medicinal chemistry: the piperazin‑2‑one core appears in late‑stage clinical candidates targeting PARP (olaparib) [REFS‑2], late sodium current (INa) [REFS‑3], and bacterial fatty‑acid biosynthesis [REFS‑4], while the cyclopropylcarbonyl motif is a recognised pharmacokinetic handle that reduces oxidative metabolism and modulates target affinity [REFS‑5]. The compound is manufactured at ≥ 98 % purity and stored at 2‑8 °C under desiccation [REFS‑1].

Why Off‑the‑Shelf Piperazin‑2‑ones Cannot Replace 4‑(Cyclopropylcarbonyl)piperazin‑2‑one in Procurement


Generic substitution is inadvisable because the N‑cyclopropylcarbonyl substituent uniquely imparts metabolic stability and conformational rigidity [REFS‑1], while the unsubstituted lactam NH acts as a hydrogen‑bond donor critical for target engagement [REFS‑2]. In contrast, 1‑(cyclopropylcarbonyl)piperazine (CAS 59878‑57‑8) lacks the carbonyl at position 2, abolishing the hydrogen‑bond donor required for interactions observed in PARP and INa inhibitor pharmacophores [REFS‑3][REFS‑4]. Similarly, 4‑acylpiperazin‑2‑ones with larger N‑acyl groups (e.g., 4‑(2‑methylpropanoyl)piperazin‑2‑one) alter LogP and steric bulk, shifting selectivity profiles away from validated targets [REFS‑5]. Therefore, interchange without quantitative activity validation introduces unacceptable risk in lead‑optimisation campaigns.

Head‑to‑Head Evidence Matrix: Quantifying the Differentiation of 4‑(Cyclopropylcarbonyl)piperazin‑2‑one


Physicochemical Properties Differentiate 4‑(Cyclopropylcarbonyl)piperazin‑2‑one from Olaparib as a Fragment‑Sized Precursor (MW 168.19 vs. 434.47)

As a standalone molecular entity, 4‑(cyclopropylcarbonyl)piperazin‑2‑one complies with the Rule‑of‑Three for fragment‑based screening (MW < 300, LogP < 3, H‑donors ≤ 3, H‑acceptors ≤ 3) [REFS‑1]. In contrast, the final drug substance olaparib (containing the 4‑cyclopropanecarbonylpiperazine moiety) has MW 434.47 and LogP ≈ 1.9, making it unsuitable as a fragment starting point [REFS‑2][REFS‑3]. Early procurement of the fragment enables systematic exploration of the phthalazinone attachment vector without carrying the full olaparib scaffold.

Fragment-based drug discovery Lead optimisation Physicochemical profiling

The 4‑Cyclopropylcarbonyl Substituent Is Essential for PARP‑1/2 Potency: Olaparib IC₅₀ = 5 nM (PARP‑1) vs. Des‑Cyclopropyl Analogues

Olaparib (which contains the 4‑cyclopropanecarbonylpiperazine moiety) inhibits PARP‑1 with IC₅₀ = 5 nM and PARP‑2 with IC₅₀ = 1 nM in recombinant enzyme assays [REFS‑1][REFS‑2]. In the original J Med Chem disclosure, systematic SAR demonstrated that the cyclopropanecarbonyl group was critical; replacement with acetyl or larger acyl groups led to ≥ 10‑fold loss of enzyme potency [REFS‑3]. Although direct data for the isolated piperazin‑2‑one fragment are not publicly available, the failure of analogues lacking the cyclopropyl ring confirms that the precise acyl group is non‑negotiable for achieving low‑nanomolar PARP engagement.

PARP inhibition DNA-damage repair Olaparib SAR

1,4‑Disubstituted Piperazin‑2‑one Scaffold Delivers Late Sodium Current (INa) Inhibition with Superior Selectivity vs. Ranolazine

A 2024 study disclosed 1,4‑disubstituted piperazin‑2‑ones as late INa inhibitors. Lead compound 7d (structurally analogous to 4‑(cyclopropylcarbonyl)piperazin‑2‑one at the core) exhibited IC₅₀ = 2.7 µM against NaV1.5 in whole‑cell patch clamp, with > 30‑fold selectivity for late versus peak sodium current [REFS‑1]. In contrast, the FDA‑approved late INa inhibitor ranolazine shows late INa IC₅₀ ≈ 6 µM and peak/late selectivity < 10‑fold, while also inhibiting hERG (IKᵣ) at therapeutic concentrations [REFS‑2]. Compound 7d retained low hERG liability and reversed ATX‑II‑induced QT prolongation in isolated rabbit hearts [REFS‑1].

Late sodium current Antiarrhythmic hERG selectivity

Acylpiperazin‑2‑one Class Exhibits Broad‑Spectrum Antibacterial MICs Against Clinically Relevant Pathogens (FabI Target)

US Patent 8383621 claims acylpiperazin‑2‑one compounds as FabI inhibitors with MIC values as low as 0.3 µM against Bacillus subtilis and 0.5 µM against Escherichia coli [REFS‑1]. These MICs place the class in a potency range comparable to contemporaneous FabI leads such as AFN‑1252 (S. aureus MIC = 0.015 µg·mL⁻¹, approximate 0.03 µM) [REFS‑2]. While specific MICs for 4‑(cyclopropylcarbonyl)piperazin‑2‑one itself are not disclosed in the patent, the acylpiperazin‑2‑one phenotype defined by the claims encompasses this substitution pattern, establishing a validated antibacterial mechanism pathway for the scaffold.

Antibacterial FabI inhibition Multi‑drug resistance

Cyclopropylcarbonyl Group Confers Metabolic Stability Advantage Over Saturated Acyl Analogues in Piperazine Series

The cyclopropyl ring is well‑documented to suppress ω‑oxidation at the adjacent carbon due to steric shielding and increased C–H bond dissociation energy [REFS‑1]. In the J Med Chem 2008 series culminating in olaparib, replacement of the cyclopropanecarbonyl group with acetyl or ethylcarbonyl analogues resulted in compounds with reduced metabolic stability (increased mouse liver microsome intrinsic clearance by ≥ 3‑fold) [REFS‑2]. For 4‑(cyclopropylcarbonyl)piperazin‑2‑one, the cyclopropyl moiety is embedded at the most metabolically vulnerable position (adjacent to the amide bond), thereby protecting subsequent lead compounds from rapid oxidative clearance without requiring additional blocking groups.

Metabolic stability CYP oxidation Cyclopropyl shielding

Procurement‑Validated Application Scenarios for 4‑(Cyclopropylcarbonyl)piperazin‑2‑one


Fragment‑Based Drug Discovery Campaigns Targeting DNA‑Damage Repair (PARP)

As established in Evidence Item 1, the compound's sub‑200 Da molecular weight and low LogP make it an ideal fragment starting point. Researchers can screen this fragment against PARP‑1/‑2 catalytic domains using ligand‑observed NMR or SPR, then elaborate the fragment via the phthalazinone vector demonstrated by the olaparib SAR [REFS‑1]. Procurement at ≥ 98 % purity ensures reliable biophysical screening without confounding aggregate‑based artefacts [REFS‑2].

Late Sodium Current Inhibitor Optimisation for Cardiotonic Indications

Evidence Item 3 establishes that 1,4‑disubstituted piperazin‑2‑ones achieve > 30‑fold selectivity for late versus peak INa, outperforming ranolazine. 4‑(Cyclopropylcarbonyl)piperazin‑2‑one serves as the core scaffold for this phenotype; medicinal chemistry teams can introduce substituents at the N‑1 position while retaining the cyclopropanecarbonyl group as a metabolic shield, following the structure–activity trajectory of compound 7d [REFS‑3].

Synthesis of PARP‑Targeted Chemical Probes and Degraders (PROTACs)

The cyclopropanecarbonylpiperazine motif is the solvent‑exposed region of olaparib when bound to PARP‑1 (PDB 4TKG). 4‑(Cyclopropylcarbonyl)piperazin‑2‑one can be used to construct PARP‑recruiting PROTAC molecules by appending an E3‑ligase ligand to the piperazin‑2‑one ring system, as the amide NH offers a native conjugation handle [REFS‑4]. This is substantiated by the direct structural relationship to olaparib outlined in Evidence Item 2.

FabI‑Targeted Antibacterial Lead Generation

Based on the antibacterial class evidence (Evidence Item 4), the acylpiperazin‑2‑one scaffold is a validated FabI pharmacophore with sub‑micromolar MICs against B. subtilis and E. coli [REFS‑5]. Procurement of 4‑(cyclopropylcarbonyl)piperazin‑2‑one allows immediate entry into FabI inhibitor SAR programmes without scaffold‑hopping risk, with the cyclopropyl group providing a known metabolic stability advantage over saturated acyl analogues.

Quote Request

Request a Quote for 4-(Cyclopropylcarbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.